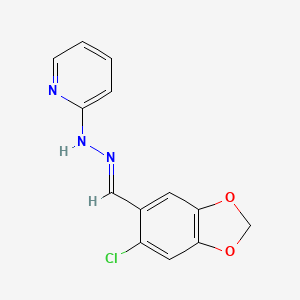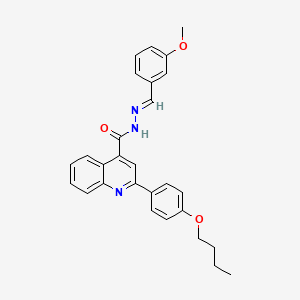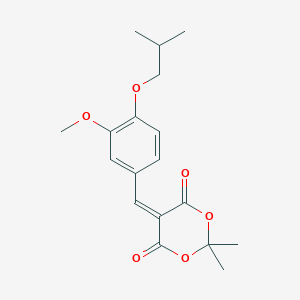
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione, also known as CEMT, is a synthetic compound that belongs to the class of chromene derivatives. It has gained attention in the scientific community due to its potential use in the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It has also been suggested that 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been shown to have antioxidant and anti-inflammatory effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been found to reduce inflammation and oxidative stress in various tissues.
实验室实验的优点和局限性
One of the advantages of using 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation of using 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the research of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione for therapeutic use.
In conclusion, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is a synthetic compound that has shown potential in the development of new drugs for the treatment of various diseases. Its anti-inflammatory, antioxidant, and anticancer properties have been studied extensively. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成方法
The synthesis of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione involves the reaction of 6-ethyl-3-formylchromone with 2-chlorophenyl isothiocyanate in the presence of a base, followed by the reaction with methoxyamine hydrochloride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione.
科学研究应用
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has shown potential in the development of new drugs for the treatment of various diseases. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-(2-chlorophenyl)-6-ethyl-7-methoxychromene-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO2S/c1-3-11-8-13-17(9-16(11)20-2)21-10-14(18(13)22)12-6-4-5-7-15(12)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXJWLVRQCLAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)

![4-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5821577.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)


![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)

![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)

